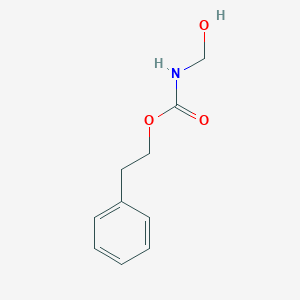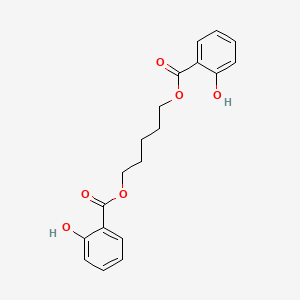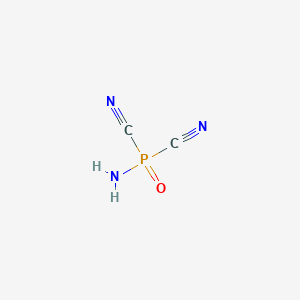
Phosphoramidic dicyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoramidic dicyanide is a compound belonging to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to nitrogen and carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphoramidic dicyanide can be synthesized through various methods. One common approach involves the reaction of phosphorus oxychloride with an amine compound to form a phosphoramidate intermediate. This intermediate is then reacted with cyanide sources under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize yield and purity. The use of catalysts and advanced purification techniques ensures the efficient production of high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions
Phosphoramidic dicyanide undergoes various types of chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted into its corresponding oxides.
Reduction: Reducing agents can convert this compound into lower oxidation state compounds.
Substitution: This compound can undergo nucleophilic substitution reactions where the cyanide groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphoramidic oxides, while substitution reactions can produce a variety of substituted phosphoramidates .
Aplicaciones Científicas De Investigación
Phosphoramidic dicyanide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential role in biological phosphorylation processes and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other organophosphorus compounds
Mecanismo De Acción
The mechanism of action of phosphoramidic dicyanide involves its interaction with molecular targets such as enzymes and nucleophiles. The compound can act as a phosphorylating agent, transferring phosphate groups to target molecules. This process is facilitated by the presence of both acidic and basic sites within the molecule, allowing it to participate in bifunctional catalytic pathways .
Comparación Con Compuestos Similares
Phosphoramidic dicyanide can be compared to other similar compounds such as phosphoramidates and phosphonamides. While all these compounds share a common phosphorus-nitrogen bond, this compound is unique due to the presence of cyanide groups, which impart distinct chemical properties and reactivity. Similar compounds include:
Phosphoramidates: Compounds with phosphorus-nitrogen bonds and various substituents.
Phosphonamides: Compounds with phosphorus-nitrogen bonds and additional functional groups
Propiedades
Número CAS |
25841-93-4 |
|---|---|
Fórmula molecular |
C2H2N3OP |
Peso molecular |
115.03 g/mol |
Nombre IUPAC |
[amino(cyano)phosphoryl]formonitrile |
InChI |
InChI=1S/C2H2N3OP/c3-1-7(5,6)2-4/h(H2,5,6) |
Clave InChI |
VDCLULSJIVELLQ-UHFFFAOYSA-N |
SMILES canónico |
C(#N)P(=O)(C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[2-(6-oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]hydrazine-1-carbodithioate](/img/structure/B14692947.png)
![2-Phenyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B14692950.png)

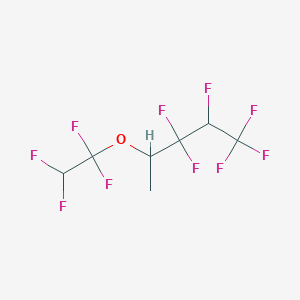
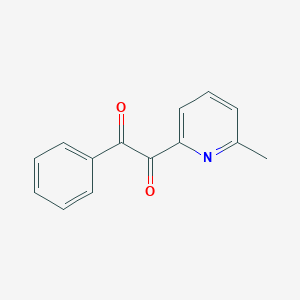
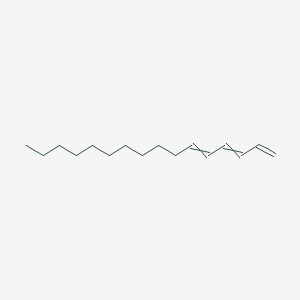

![2-[2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14692991.png)
![[(Chlorosilyl)methyl]-silane](/img/structure/B14693002.png)
